Vesatolimod (GS-9620) is an orally available, small-molecule agonist of Toll-like receptor 7 (TLR7) [, , , , ]. It is classified as an immunomodulator due to its ability to activate the innate immune system []. Vesatolimod is currently under investigation for its potential as a therapeutic agent against various diseases, including chronic hepatitis B [, ], HIV infection [, , , , , , , , , , , ], and enterovirus D68 infection []. It is not FDA-approved for any specific medical use.
Vesatolimod exerts its effects by binding to and activating TLR7, a pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B lymphocytes [, ]. This activation triggers a cascade of downstream signaling events, leading to the production of various cytokines, including interferons (IFNs), interleukins (ILs), and chemokines [, , ]. These molecules play crucial roles in antiviral immunity by directly inhibiting viral replication and modulating the adaptive immune response [, , , , ].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: